molecular formula C22H25N3O4 B1248624 spirotryprostatin A

spirotryprostatin A

Cat. No. B1248624
M. Wt: 395.5 g/mol
InChI Key: MQJKGSIAJNXSCM-ORGXJRBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

spirotryprostatin A is a natural product found in Cordyceps tenuipes and Aspergillus fumigatus with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis Approaches : Spirotryprostatin A has been synthesized through various approaches. One such method is the azomethine ylide dipolar cycloaddition reaction, which creates a pentacyclic alkaloid containing a prenylated tryptophan-derived oxindole moiety in a regiocontrolled and stereocontrolled manner (Onishi, Sebahar, & Williams, 2003). Another approach involves an intramolecular Heck reaction for introducing the quaternary spiro center, with stereochemistry controlled by a tethering system leveraging the cyclo-(Pro–Pro) diketopiperazine moiety (Kitahara, Shimokawa, & Fukuyama, 2014).

Biological Activity and Applications

  • Antimitotic Activity in Tumor Cells : Spirotryprostatins, including spirotryprostatin A, exhibit antimitotic activity in tumor cells. This property is derived from their unique spiro-carbon-bearing structure, making them a subject of interest in cancer research (Tsunematsu et al., 2013).

Biosynthetic Pathway and Mechanism Studies

  • Mechanism of Spiro-Carbon Biosynthesis : Understanding the biosynthesis of spirotryprostatin A is crucial due to its complex spiro-carbon structure. Studies have identified key enzymes like FqzB and FtmG, which catalyze spiro-ring formation in spirotryprostatin A and B, respectively, revealing cross-talk between different biosynthetic pathways (Tsunematsu et al., 2013).

Applications in Chemical Synthesis and Pharmacology

  • Spiro-Indolyl Diketopiperazine Structural Class : Spirotryprostatin A belongs to the spiro-indolyl diketopiperazine class. The synthetic efforts towards these alkaloids have gained attention due to their unique physiological and pharmacological activities, particularly in inhibiting cell cycle (Ma & Fan, 2016). Additionally, synthetic analogs of spirotryprostatin A have been explored for their antibacterial activities, particularly against Gram-positive bacteria (Ma, Fan, Jia, Cheng, Liu, Ma, & Qiao, 2017).

properties

Product Name

spirotryprostatin A

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

(3S,5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione

InChI

InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28)/t16-,17-,18-,22-/m0/s1

InChI Key

MQJKGSIAJNXSCM-ORGXJRBJSA-N

Isomeric SMILES

CC(=C[C@H]1[C@]2(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

Canonical SMILES

CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

synonyms

spirotryprostatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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